molecular formula C10H8BrNO3 B1414170 4-Bromo-3-cyano-2-methoxyphenylacetic acid CAS No. 1805491-33-1

4-Bromo-3-cyano-2-methoxyphenylacetic acid

Cat. No.: B1414170
CAS No.: 1805491-33-1
M. Wt: 270.08 g/mol
InChI Key: TZXRGSMOWYPHAG-UHFFFAOYSA-N
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Description

4-Bromo-3-cyano-2-methoxyphenylacetic acid is a chemical compound belonging to the family of phenylacetic acids. It is characterized by the presence of a bromine atom, a cyano group, and a methoxy group attached to the phenyl ring. This compound is commonly used in various fields of research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyano-2-methoxyphenylacetic acid typically involves the bromination of 3-cyano-2-methoxyphenylacetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyano-2-methoxyphenylacetic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The cyano group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products

    Substitution: Products include derivatives with different halogens or other functional groups.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

4-Bromo-3-cyano-2-methoxyphenylacetic acid is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyano-2-methoxyphenylacetic acid involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methoxyphenylacetic acid: Similar structure but with different positions of the bromine and methoxy groups.

    3-Cyano-2-methoxyphenylacetic acid: Lacks the bromine atom but has similar functional groups.

    4-Bromo-2-methoxyphenylacetic acid: Similar structure but with different positions of the cyano and methoxy groups .

Uniqueness

4-Bromo-3-cyano-2-methoxyphenylacetic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(4-bromo-3-cyano-2-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-15-10-6(4-9(13)14)2-3-8(11)7(10)5-12/h2-3H,4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXRGSMOWYPHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C#N)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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